5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyrimidinetrione core with a hydrazono substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 2-methyl-3-nitroaniline with a suitable hydrazine derivative, followed by cyclization to form the pyrimidinetrione ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the use of high-temperature conditions and continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazono group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinetrione ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dimethyl sulfoxide are often used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinetrione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be related to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-thiazol-2-yl derivatives
- 5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyridazinetrione
Uniqueness
5-[(2-methyl-3-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substitution pattern and the presence of both nitro and hydrazono groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H9N5O5 |
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Molecular Weight |
291.22 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O5/c1-5-6(3-2-4-7(5)16(20)21)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19) |
InChI Key |
GNSVLCDRVBSQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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